2,3-Dibromo-5-(difluoromethyl)furan
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Overview
Description
2,3-Dibromo-5-(difluoromethyl)furan is an organobromine compound that features a furan ring substituted with two bromine atoms and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dibromo-5-(difluoromethyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of an alkyl furoate, such as methyl or ethyl furoate, in the presence of a chlorinated organic solvent. The brominated ester is then saponified, followed by decarboxylation to yield 2,3-dibromofuran . The difluoromethyl group can be introduced through various difluoromethylation reactions, which often involve the use of difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-(difluoromethyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furans, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2,3-Dibromo-5-(difluoromethyl)furan has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Pharmaceutical Research: It may be explored for its potential biological activity and as a precursor for drug development
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(difluoromethyl)furan in chemical reactions involves the activation of the furan ring and the bromine atoms. The difluoromethyl group can influence the electronic properties of the molecule, making it more reactive in certain conditions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromofuran: Similar in structure but lacks the difluoromethyl group.
2,5-Dibromofuran: Another brominated furan derivative with different substitution patterns.
2,3-Dibromo-5-methylfuran: Similar structure with a methyl group instead of a difluoromethyl group.
Uniqueness
2,3-Dibromo-5-(difluoromethyl)furan is unique due to the presence of both bromine atoms and a difluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2,3-dibromo-5-(difluoromethyl)furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F2O/c6-2-1-3(5(8)9)10-4(2)7/h1,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZIDRITZUJDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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